cis(Z)-p-Methoxymethylcinnamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (Z)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKIAGFYZTCI-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19310-29-3 | |
| Record name | cis(Z)-p-Methoxymethylcinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019310293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies for Cis Z P Methoxymethylcinnamate and Analogues
Stereoselective Synthesis Approaches to Z-Cinnamate Esters
Several innovative methods have been developed to overcome the thermodynamic preference for the (E)-isomer and achieve high yields of (Z)-cinnamate esters.
Nickel-Catalyzed Stereoinvertive Deoxygenation Mechanisms
A notable advancement in the synthesis of (Z)-cinnamate esters is the nickel-catalyzed stereoinvertive deoxygenation of trans-3-arylglycidates. organic-chemistry.orgresearchgate.netdiva-portal.org This method utilizes a catalytic system of nickel triflate and triphenylphosphine (B44618) to convert readily available trans-epoxides into the desired (Z)-alkenes with high yields and good to excellent stereoselectivity. organic-chemistry.orgresearchgate.netrawdatalibrary.net The reaction demonstrates broad functional group tolerance, accommodating substituents such as methyl, methoxy (B1213986), halo, and nitro groups on the aromatic ring. organic-chemistry.orgresearchgate.netdiva-portal.orgresearchgate.net
The proposed mechanism for this transformation is thought to involve the activation of the epoxide through coordination of its oxygen atom to the nickel catalyst. rawdatalibrary.net This is followed by the formation of a Ph3P-carbon bond, leading to the stereoinvertive deoxygenation. rawdatalibrary.net Another possibility is an oxidative addition of nickel to the epoxide or a single-electron transfer process. organic-chemistry.org The choice of solvent and temperature is critical, with toluene (B28343) at 80°C often providing optimal results. organic-chemistry.org
Table 1: Nickel-Catalyzed Deoxygenation of trans-3-Arylglycidates
| Entry | Substrate | Catalyst System | Yield (%) | Z:E Ratio |
| 1 | trans-Ethyl 3-phenylglycidate | Ni(OTf)₂ / PPh₃ | High | High |
| 2 | trans-3-Arylglycidate (p-methoxy) | Ni(OTf)₂ / PPh₃ | High | High |
| 3 | trans-3-Arylglycidate (p-nitro) | Ni(OTf)₂ / PPh₃ | High | Moderate |
This table is a representation of typical results and may not reflect specific experimental data.
Carbodiimide-Mediated Stereoselective Dehydration Routes
The stereospecific dehydration of β-hydroxy esters using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of copper(II) chloride, offers another effective route to (Z)-α-substituted cinnamates. researchgate.net This method's stereoselectivity is highly dependent on the diastereomer of the starting β-hydroxy ester. The syn-β-hydroxyesters stereoselectively yield (Z)-cinnamates through a syn-elimination pathway. scribd.com
The mechanism is believed to proceed through an isourea-mediated six-membered cycloelimination reaction. scribd.com The ω-dimethylamino group of EDC is thought to facilitate the deprotonation step, contributing to the high stereospecificity of the dehydration. researchgate.net
Visible-Light-Driven E-to-Z Isomerization as a Synthetic Tool
Visible-light-driven photocatalysis has emerged as a powerful and green tool for the E-to-Z isomerization of activated olefins, including cinnamate (B1238496) esters. doaj.orgmdpi.comxjtlu.edu.cn This method typically employs an organo-photocatalyst, such as fac-Ir(ppy)₃ or Ir₂(ppy)₄Cl₂, which absorbs visible light (often blue light) and promotes the isomerization of the thermodynamically stable (E)-isomer to the less stable (Z)-isomer. doaj.orgmdpi.comxjtlu.edu.cnresearchgate.net This process often results in high yields and good selectivity for the (Z)-isomer under mild and convenient reaction conditions. mdpi.comxjtlu.edu.cnresearchgate.net
The mechanism involves the photocatalyst absorbing light and transferring energy to the (E)-alkene, leading to the formation of a triplet excited state. nih.govnih.gov This excited state can then undergo rotation around the carbon-carbon double bond before relaxing to the (Z)-isomer. nih.gov The reaction can be performed at room temperature and often requires only a simple filtration to remove the catalyst. mdpi.comresearchgate.net
Table 2: Visible-Light-Driven E-to-Z Isomerization of Cinnamates
| Entry | Substrate | Photocatalyst | Light Source | Z/E Ratio |
| 1 | (E)-Ethyl cinnamate | fac-Ir(ppy)₃ | Blue light | 65:35 |
| 2 | (E)-Cinnamate derivative | Ir₂(ppy)₄Cl₂ (1 mol%) | Blue light | Good |
This table is a representation of typical results and may not reflect specific experimental data. doaj.orgmdpi.com
Lewis Acid Catalyzed Stereoselective Olefination
While less specifically detailed for cis(Z)-p-methoxymethylcinnamate in the provided context, Lewis acid catalysis is a known strategy for stereoselective olefination reactions. The dual functionality of certain additives, acting as both a reductant and a Lewis acid, has been highlighted in nickel-catalyzed reactions. researchgate.netumich.edu In these systems, the Lewis acid can activate functional groups and influence the stereochemical outcome of the reaction. Further research in this area could lead to the development of Lewis acid-catalyzed methods specifically tailored for the synthesis of (Z)-cinnamate esters.
Mechanistic Investigations of Stereocontrol in this compound Synthesis
Understanding the mechanisms that govern stereocontrol is paramount for the rational design of synthetic routes to (Z)-cinnamates. In nickel-catalyzed deoxygenation, the stereochemical outcome is influenced by the coordination of the epoxide and neighboring groups to the nickel center. rawdatalibrary.net Density functional theory (DFT) calculations have been employed to elucidate the mechanisms of nickel-catalyzed C–O bond cleavage, suggesting complex pathways involving oxidative addition, reduction, and reductive elimination steps. acs.orgacs.org
For visible-light-driven isomerization, the selectivity can be influenced by substituents on the double bond or the aromatic ring. mdpi.com Kinetic studies and investigation of substituent-based electronic perturbations have indicated that alkene polarization and increased activation barriers for the (Z)-isomer play a role in the observed selectivity. acs.org The triplet energy of the alkene relative to the photocatalyst is a key factor in energy transfer catalysis. nih.gov In carbodiimide-mediated dehydrations, the formation of a cyclic transition state is a key element in determining the stereospecificity of the elimination. scribd.com
Green Chemistry Principles in Z-Cinnamate Ester Synthesis
The synthesis of cinnamate esters is increasingly being viewed through the lens of green chemistry, which emphasizes the use of environmentally benign methods. nsf.govresearchgate.netgoogle.com Key principles include atom economy, the use of catalytic rather than stoichiometric reagents, and the reduction of hazardous waste. wikipedia.orglangholmandcanonbieschools.dumgal.sch.uk
Visible-light photocatalysis is an inherently green methodology, utilizing light as a renewable energy source and often proceeding under mild conditions. doaj.org Similarly, the development of catalytic methods, such as the nickel-catalyzed deoxygenation, which uses only a small amount of catalyst, aligns with green chemistry principles by maximizing atom economy. organic-chemistry.orgjk-sci.comresearchgate.net The use of less hazardous solvents, such as acetonitrile (B52724) instead of chlorinated solvents in Steglich esterifications, further contributes to the greening of cinnamate synthesis. nih.govresearchgate.net The direct oxidation of cinnamaldehydes or cinnamyl alcohols to cinnamic esters in one step also represents a more efficient and greener approach compared to multi-step syntheses. google.com
Excited State Dynamics and Photoreactivity of Cis Z P Methoxymethylcinnamate
Electronic Excited States and Spectroscopic Signatures
The photophysical processes of cis(Z)-p-Methoxymethylcinnamate are dictated by the nature of its low-lying electronic excited states. Upon excitation, the molecule is promoted from its ground state (S₀) to singlet excited states, primarily the S₁(ππ) and S₁(nπ) states, which govern its subsequent deactivation pathways.
The lowest-lying singlet excited state, S₁, accessed by this compound (p-MMC) is the optically bright ¹ππ* state. This state is populated by the absorption of UVB radiation and is characterized by a redistribution of electron density within the π-system of the molecule. Following initial excitation, the molecule can also access a nearby, optically dark ¹nπ* state. This state involves the promotion of a non-bonding electron from one of the oxygen atoms of the ester group to an anti-bonding π* orbital.
Computational studies using the complete active space self-consistent field (CASSCF) and multistate complete active-space second-order perturbation (MS-CASPT2) methods have been instrumental in characterizing these states for cis-p-MMC. nih.gov For the cis isomer, two primary deactivation pathways from the initially excited ¹ππ* state have been identified: one that proceeds via the dark ¹nπ* state and another that decays directly to the ground state. nih.gov The lifetime of the ¹ππ* state for cis-isomers of related cinnamates, such as methyl sinapate, has been observed to be shorter than that of their trans counterparts, suggesting highly efficient deactivation mechanisms are at play. rsc.org
While the S₁ states (¹ππ* and ¹nπ) are central to the photochemistry of cis-p-MMC, higher excited states can also play a role, particularly in the context of intersystem crossing to the triplet manifold. Following internal conversion from the ¹ππ state to the ¹nπ* state, the molecule can cross over to triplet states (Tₙ). For related cinnamates, theoretical models show that after initial excitation to the S₁(¹ππ) state, a cascade involving internal conversion (IC) to the ¹nπ state is followed by intersystem crossing (ISC) to a higher triplet state, such as T₃(³ππ*). rsc.org This triplet state can then undergo further internal conversion to lower-energy triplet states before returning to the ground state. rsc.org
Non-Radiative Decay Mechanisms
To be an effective photoprotective agent, a molecule must dissipate absorbed UV energy efficiently and safely, primarily through non-radiative decay pathways, minimizing fluorescence and the generation of harmful reactive species. This compound employs several non-radiative channels, including internal conversion and intersystem crossing, to return to the ground state.
Internal conversion is a key deactivation channel for cis-p-MMC, facilitated by the presence of conical intersections (CIs), which are points of degeneracy between electronic potential energy surfaces. These CIs provide highly efficient funnels for radiationless decay back to the ground state.
For cis-p-MMC, two competing internal conversion pathways from the S₁(¹ππ*) state have been computationally identified. nih.gov
Decay via the ¹nπ State: The molecule can decay from the ¹ππ state to the dark ¹nπ* state through a ¹ππ/¹nπ crossing point. This pathway involves an in-plane relaxation mechanism. nih.gov
Decay via a ¹ππ/S₀ Conical Intersection: The molecule can decay directly from the ¹ππ state to the S₀ ground state via a conical intersection. This pathway is associated with out-of-plane twisting around the ethylenic double bond, leading to photoisomerization. nih.gov
Theoretical calculations have shown that for the isolated cis-p-MMC molecule, these two decay paths are comparable. nih.gov The energy barriers associated with these pathways determine their relative importance.
| Decay Pathway | Description | Calculated Barrier (kcal/mol) |
|---|---|---|
| ¹ππ* → ¹nπ | Internal conversion to the dark state via an in-plane crossing point. | 3.3 |
| ¹ππ → S₀ | Internal conversion to the ground state via a photoisomerization-induced conical intersection. | 1.3 |
Intersystem crossing (ISC), a spin-forbidden process that transfers population from a singlet excited state to a triplet state, is another available non-radiative decay route. For para-substituted cinnamates, a multi-step ISC process is considered a significant deactivation mechanism. researchgate.netdntb.gov.ua The typical pathway involves an initial internal conversion from the S₁(¹ππ) state to the S₁(¹nπ) state, which is then followed by ISC to the triplet manifold (Tₙ). rsc.orgnih.gov From there, the molecule relaxes to the lowest triplet state, T₁(³ππ), from which it can return to the S₀ ground state. nih.gov This entire process, from the S₁ state to the T₁ state, occurs on a picosecond timescale. rsc.org The T₁(³ππ) state is a crucial intermediate in the photoisomerization process, ultimately leading back to either the cis or trans ground state isomer. rsc.orgnih.gov
Photoisomerization Mechanisms of this compound
The mechanism involves the decay of the excited cis isomer from the S₁(¹ππ*) state to the S₀ ground state through a conical intersection reached by twisting the ethylenic C=C double bond. nih.govnih.gov This twisted geometry on the ground state potential energy surface can then relax to form either the cis or the trans isomer. Studies on related cinnamates suggest that approximately half of the photoexcited molecules undergo isomerization, while the other half deactivates directly back to the starting isomeric form. rsc.org
Unimolecular Trans-to-Cis (E-to-Z) Isomerization
The trans-to-cis (E-to-Z) isomerization is a primary photochemical reaction for many cinnamate (B1238496) derivatives. This process involves rotation around the central carbon-carbon double bond following electronic excitation. Upon absorbing UV radiation, the molecule is promoted from the ground state (S0) to an excited singlet state (S1, of ππ* character). From this excited state, the molecule can decay back to the ground state through several pathways.
One of the major non-radiative decay routes involves the twisting of the ethylenic double bond. researchgate.net Theoretical calculations on p-MMC suggest that there is a relatively small energy barrier (approximately 160 cm⁻¹) for this double-bond twisting in the S1 state. researchgate.net This low barrier facilitates the conversion from the trans (E) configuration to a twisted geometry, which can then relax to either the cis (Z) or trans (E) ground state, leading to photoisomerization. The process is a key aspect of the compound's photochromism, where two isomers can be interconverted by light. researchgate.net
Studies on related systems show that the initial nuclear motions following excitation are critical. For instance, in cis-azobenzene, which also undergoes photoisomerization, the excited-state geometry changes are dominated by torsional motions, providing the driving force for rapid isomerization. researchgate.net This contrasts with the trans isomer, where other motions like bending and stretching are more prominent. researchgate.net The efficiency of E-to-Z isomerization in p-MMC is thus intrinsically linked to the specific dynamics on the S1 potential energy surface that favor this torsional motion.
Influence of Substituents on Photoisomerization Efficiency
Substituents on the cinnamate scaffold play a significant role in modulating the efficiency of photoisomerization. The nature and position of the substituent can alter the electronic properties of the molecule, thereby affecting the energy barriers and pathways for isomerization.
A computational study using the extended multistate complete active space second-order perturbation (XMS-CASPT2) method has provided insight into these effects. nih.gov The research revealed that the transition state for photoisomerization has a zwitterionic-like electronic structure. nih.gov Consequently, electron-donating or electron-withdrawing groups can stabilize or destabilize this transition state, which in turn alters the activation energy for the isomerization process. The charge on the pyramidalized carbon atom at the transition state structure was found to be strongly correlated with the activation energy barrier for various cinnamate derivatives. nih.gov
In the case of p-methoxymethylcinnamate, the methoxy (B1213986) group (-OCH3) is an electron-donating group at the para position of the phenyl ring. This substitution pattern influences the S1 state lifetime and decay dynamics. Research comparing ortho-, meta-, and para- methoxy methylcinnamates (o-, m-, and p-MMC) found that p-MMC decays much faster than the other two isomers. researchgate.net This suggests that the para substitution provides a more efficient pathway for non-radiative decay, which includes isomerization.
Table 1: Comparison of S1 State Lifetimes and Decay Dynamics for Methoxy Methylcinnamate (MMC) Isomers
| Isomer | S1 Lifetime | Excess Energy Dependence | Major Decay Route Characteristics |
| o-MMC | Nanosecond scale | Little tendency | Large energy barrier for double-bond twisting (~1000 cm⁻¹) and internal conversion. researchgate.net |
| m-MMC | Nanosecond scale | Little tendency | Large energy barrier for double-bond twisting (~1000 cm⁻¹) and internal conversion. researchgate.net |
| p-MMC | Much faster decay | Conformer and excess energy dependent | Small energy barrier for both double-bond twisting (160 cm⁻¹) and internal conversion (390 cm⁻¹). researchgate.net |
This data is based on studies under supersonic jet-cooled conditions. researchgate.net
Environmental and Solvent Effects on Excited-State Dynamics
The surrounding environment, particularly the solvent, can profoundly influence the excited-state dynamics and photoreactivity of cinnamates. chemrxiv.orgresearchgate.net The interaction between the solute and solvent molecules can modify potential energy surfaces, stabilize certain electronic states, and open or close specific reaction channels. chemrxiv.orgrsc.org
For p-methoxymethylcinnamate, the effect of hydration has been specifically investigated. The formation of a p-MMC-H₂O complex was found to significantly accelerate the non-radiative decay from the S1 state. researchgate.net Quantum chemical calculations revealed that hydration raises the energy barrier for internal conversion to the ¹nπ* state. This suggests that in the presence of water, the direct trans → cis isomerization pathway via double-bond twisting becomes even more favorable compared to other decay routes. researchgate.net
More generally, the inclusion of solvent effects in theoretical calculations is crucial for accurately predicting absorption spectra and the density of states of chromophores. researchgate.net Methods like QM/MM (Quantum Mechanics/Molecular Mechanics) are used to model the explicit solvent environment. chemrxiv.orgnih.gov These models show that the environment can significantly modify photophysical dynamics associated with ultrafast energy transfer and relaxation. chemrxiv.org The solvent can stabilize charge-separated excited states, which is particularly relevant for cinnamates given the zwitterionic nature of their isomerization transition state. nih.govchemrxiv.org
Photoreactions Beyond Isomerization in Cinnamate Systems (e.g., Dimerization)
While isomerization is a key photochemical process, cinnamate systems can also undergo intermolecular reactions, most notably [2+2] photodimerization. This reaction typically occurs in the solid state or in concentrated solutions, where two cinnamate molecules are in close proximity. Upon irradiation, the ethylenic double bonds of two molecules react to form a cyclobutane (B1203170) ring. researchgate.net
The stereochemical outcome of the dimerization is often governed by the packing of the molecules in the crystal lattice, a principle known as topochemical control. researchgate.netnsf.gov For instance, the solid-state photodimerization of cinnamic esters often yields syn head-to-tail (α-truxillate) dimers. researchgate.netosti.gov
Lewis acids have been shown to catalyze the photodimerization of methyl cinnamate in solution. researchgate.netosti.gov The catalytic effect is attributed to an increase in the excited-state lifetime and reactivity of the cinnamate ester when complexed with the Lewis acid. researchgate.netosti.gov This complexation can also enhance the stereoselectivity of the dimerization. researchgate.net The photodimerization process is competitive with photoisomerization and its efficiency depends on factors like concentration, solvent, and the presence of catalysts or sensitizers. nih.govrsc.org
Sophisticated Spectroscopic Probes for Cis Z P Methoxymethylcinnamate Research
Ultrafast Time-Resolved Optical Spectroscopies
Ultrafast spectroscopic techniques are indispensable for tracking the rapid electronic and structural changes that cis(Z)-p-Methoxymethylcinnamate undergoes upon photoexcitation.
Laser-Induced Fluorescence (LIF) and Resonant Two-Photon Ionization (R2PI) are powerful tools for probing the electronically excited states of this compound. In these experiments, a tunable laser excites the molecule to a specific vibrational level within its first excited singlet state (S₁). The subsequent decay of this excited state can be monitored by detecting the emitted fluorescence (LIF) or by using a second laser pulse to ionize the molecule, with the resulting ions being detected (R2PI).
By systematically varying the delay between the pump (excitation) and probe (ionization) laser pulses, the lifetime of the excited state can be determined. For this compound, these measurements have been crucial in characterizing the dynamics of the S₁ state.
| Technique | Measured Parameter | Value |
| LIF | S₁ State Lifetime | Varies with vibrational level |
| R2PI | S₁ State Lifetime | Varies with vibrational level |
Data based on typical applications of these techniques in studying similar molecules.
Time-Resolved Ion Yield (TR-IY) and Time-Resolved Photoelectron Spectroscopy (TR-PES) provide deeper insights into the kinetic processes following photoexcitation of this compound. TR-IY measures the total ion signal as a function of the time delay between the pump and probe laser pulses, offering a direct probe of the population dynamics of the excited state.
TR-PES goes a step further by analyzing the kinetic energy of the photoelectrons ejected during the ionization process. This provides information not only on the population of the excited state but also on its electronic character and the structural changes occurring on the ultrafast timescale. These techniques have been instrumental in elucidating the pathways of energy relaxation and isomerization in this compound.
| Technique | Application | Key Findings |
| TR-IY | Kinetic studies of excited states | Provides rates of internal conversion and intersystem crossing. |
| TR-PES | Kinetic studies and electronic characterization | Maps the evolution of the excited state wavefunction. |
Data based on typical applications of these techniques in studying similar molecules.
Transient Electronic Absorption Spectroscopy (TEAS) is a powerful technique for identifying and characterizing transient intermediates that are formed during the photochemical reactions of this compound. In a TEAS experiment, a pump pulse excites the molecule, and a subsequent, time-delayed probe pulse measures the absorption of light by the transient species.
By recording the transient absorption spectrum at different delay times, the formation and decay of various intermediates, such as excited states and isomeric forms, can be monitored. This provides crucial information about the reaction mechanism and the timescales of the different steps involved.
| Technique | Application | Key Findings |
| TEAS | Detection of transient intermediates | Identifies the spectral signatures of excited states and photoisomers. |
Data based on typical applications of these techniques in studying similar molecules.
Advanced Vibrational Spectroscopies
Vibrational spectroscopies provide detailed information about the molecular structure and the local environment of this compound.
UV-UV Hole-Burning (UV-UV HB) spectroscopy is a high-resolution technique used to distinguish between different conformational isomers of this compound that may coexist in a molecular beam. The method involves using a "burn" laser to selectively excite and deplete the population of one conformer, while a "probe" laser monitors the resulting change in the absorption or fluorescence spectrum.
This technique allows for the individual vibrational spectra of each conformer to be recorded, providing detailed information about their unique structures.
| Technique | Application | Key Findings |
| UV-UV HB | Conformational analysis | Separation and characterization of individual conformers. |
Data based on typical applications of these techniques in studying similar molecules.
IR-UV Double Resonance (IR-UV DR) spectroscopy is a sophisticated technique used to study the interactions between this compound and individual solvent molecules, a process known as microsolvation. In this method, a tunable infrared (IR) laser is used to excite a specific vibrational mode of the molecule or the solvent-solute cluster. A subsequent UV laser pulse then probes the effect of this vibrational excitation on the electronic spectrum.
By correlating the changes in the UV spectrum with the IR excitation frequency, the vibrational spectra of size-selected clusters of this compound with one or more solvent molecules can be obtained. This provides a detailed picture of the hydrogen bonding and other intermolecular interactions that govern the behavior of the molecule in solution.
| Technique | Application | Key Findings |
| IR-UV DR | Microsolvation studies | Characterization of solvent-solute interactions at the molecular level. |
Data based on typical applications of these techniques in studying similar molecules.
Mass Spectrometry for Photoproduct Elucidation
Mass spectrometry (MS) is an essential tool for identifying the products of photochemical reactions by providing information on their molecular weight and fragmentation patterns. While specific laser photodissociation mass spectrometry studies focused solely on this compound are not extensively documented, the fragmentation pathways can be inferred from studies on related cinnamic acid derivatives. researchgate.netnih.govresearchgate.net
In a typical mass spectrometry experiment of a cinnamate (B1238496) ester, the molecule is first ionized, often using techniques like electrospray ionization (ESI). The resulting molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) can then be subjected to collision-induced dissociation (CID) or other fragmentation methods to generate a characteristic mass spectrum.
For p-methoxymethylcinnamate (molecular weight 192.20 g/mol ), the fragmentation in negative ion mode would likely be initiated by the loss of the methyl group from the ester, followed by decarboxylation. In positive ion mode, fragmentation of the parent ion of trans-cinnamic acid is dominated by the consecutive loss of CO2 and C2H2. researchgate.net
Based on the fragmentation of related hydroxycinnamic acids and their esters, the following pathways are plausible for p-methoxymethylcinnamate ([M+H]⁺, m/z 193.08): researchgate.netnih.govd-nb.info
Loss of methanol (B129727) (CH₃OH): A common fragmentation for methyl esters, leading to a fragment ion at m/z 161.06.
Loss of the methoxy (B1213986) group radical (•OCH₃): This would result in an ion at m/z 162.07.
Cleavage of the ester bond: This could lead to the formation of a cinnamoyl cation.
Table 2: Predicted Fragmentation Pathways for p-Methoxymethylcinnamate in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |
| 193.08 ([M+H]⁺) | 161.06 | 32.02 (CH₃OH) | p-methoxycinnamoyl cation |
| 193.08 ([M+H]⁺) | 178.06 | 15.02 (CH₃) | Cation of p-methoxycinnamic acid |
| 193.08 ([M+H]⁺) | 133.06 | 60.02 (CH₃O₂H) | C₉H₉O⁺ |
Nuclear Magnetic Resonance (NMR) for Stereochemical Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the stereochemical elucidation of geometric isomers like the cis and trans forms of p-methoxymethylcinnamate. sapub.org The spatial arrangement of the protons on the carbon-carbon double bond leads to distinct differences in their chemical shifts and, most importantly, their spin-spin coupling constants (J-values). chegg.com
The key to distinguishing between the cis and trans isomers lies in the analysis of the signals from the vinylic protons (the H atoms on the C=C double bond).
For the trans isomer, the two vinylic protons are in a trans configuration. Their coupling constant (³J) is typically in the range of 15-18 Hz . chegg.comrsc.org
For the cis isomer, the vinylic protons are in a cis configuration, resulting in a significantly smaller coupling constant, usually in the range of 10-12 Hz .
Studies on methyl cinnamate and other derivatives have repeatedly confirmed this diagnostic principle. researchgate.netresearchgate.net After a photoisomerization reaction, the ¹H NMR spectrum of the product mixture would show two sets of doublets for the vinylic protons. The integral of these signals can be used to determine the ratio of the two isomers in the mixture.
Table 3: Characteristic ¹H NMR Data for Distinguishing cis and trans Isomers of Cinnamate Esters
| Proton | Isomer | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |
| Vinylic Protons | trans | ~6.3-6.6 and ~7.6-7.8 | 15 - 18 |
| Vinylic Protons | cis | Shifted relative to trans | 10 - 12 |
| Methoxy Protons (-OCH₃) | Both | ~3.8 | N/A (singlet) |
| Methyl Ester Protons (-COOCH₃) | Both | ~3.7 | N/A (singlet) |
Computational Quantum Chemistry and Molecular Dynamics of Cis Z P Methoxymethylcinnamate
Theoretical Frameworks for Electronic Structure Calculations
The accurate description of the electronic structure of cis(Z)-p-Methoxymethylcinnamate, particularly in its excited states, necessitates the use of advanced computational methods. These theoretical frameworks provide the foundation for understanding its photochemistry.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Excited States
Density Functional Theory (DFT) has become a widely used method for ground-state calculations of molecular properties. researchgate.net For the study of electronically excited states, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a popular and computationally efficient tool. researchgate.netresearchgate.netrsc.org TD-DFT is capable of calculating excitation energies and oscillator strengths, providing insights into the absorption spectra of molecules like this compound. researchgate.netrsc.org The accuracy of TD-DFT results is often dependent on the choice of the exchange-correlation functional. researchgate.netq-chem.com While standard functionals can provide good results for low-lying valence excited states, they may struggle with describing charge-transfer or Rydberg states accurately. q-chem.comchemrxiv.org
In the context of cinnamates, TD-DFT calculations, often in conjunction with methods like Configuration Interaction Singles (CIS), have been employed to investigate the mechanisms of photoisomerization. researchgate.net These studies suggest that the primary decay route from the first singlet excited state (S1) involves twisting around the C=C double bond, leading to a conical intersection with the ground state (S0). researchgate.net For a molecule like this compound, TD-DFT can be used to map out the initial steps of this photoisomerization pathway.
A key aspect of TD-DFT is its ability to handle relatively large systems, making it suitable for studying molecules of the size of this compound, even when considering environmental effects. nih.gov The method's balance of computational cost and accuracy makes it an indispensable tool for an initial exploration of the excited-state landscape. researchgate.netfaccts.de
Multireference and Post-Hartree-Fock Methods (CASSCF, CASPT2, CCSD, MP2) for Accurate Energy Landscapes
While TD-DFT is a powerful tool, a more accurate description of the potential energy surfaces, especially in regions of strong electron correlation and near degeneracies like conical intersections, often requires more sophisticated multireference and post-Hartree-Fock methods. researchgate.net The Complete Active Space Self-Consistent Field (CASSCF) method is particularly well-suited for describing the electronic structure in situations where the single-reference picture of DFT breaks down. researchgate.net CASSCF provides a qualitatively correct description of the wave function by including all important electronic configurations.
For quantitative accuracy in energies, the results of CASSCF are often refined using second-order perturbation theory, leading to the CASPT2 method. researchgate.net These multireference perturbation theory approaches provide a more reliable picture of the energy barriers and the topography of the potential energy surfaces. researchgate.net For instance, in studies of similar methoxy (B1213986) methylcinnamates, CASSCF and MS-CASPT2 (multi-state CASPT2) calculations have been crucial in corroborating the photoisomerization mechanisms suggested by TD-DFT. researchgate.net
Coupled-cluster methods, such as Coupled-Cluster Singles and Doubles (CCSD), and Møller-Plesset perturbation theory (MP2) can also be employed for high-accuracy energy calculations, particularly for regions of the potential energy surface away from conical intersections. q-chem.com These methods, while computationally more demanding, serve as important benchmarks for the results obtained from DFT and other more approximate methods.
Modeling Potential Energy Surfaces (PES) and Conical Intersections (CIs)
The photo-induced dynamics of this compound are governed by the topology of its potential energy surfaces (PESs). illinois.edu These surfaces represent the energy of the molecule as a function of its geometry. illinois.edu Of particular importance are the regions where two or more PESs intersect, known as conical intersections (CIs). illinois.eduaps.orgresearchgate.netnih.gov CIs act as efficient funnels for ultrafast, non-radiative decay from an excited electronic state back to the ground state, playing a critical role in photochemical reactions. researchgate.netnih.govchemrxiv.org
For this compound, the key photochemical process is the cis-to-trans isomerization around the ethylenic double bond. Computational modeling of the PES would reveal the pathway for this transformation. Starting from the Franck-Condon region upon photoexcitation to the S1 state (of ππ* character), the molecule is expected to evolve along the PES towards a conical intersection with the S0 ground state. The geometry at this CI would be characterized by a significant twisting of the C=C bond.
The location and characterization of CIs are a central focus of computational photochemistry. nih.govchemrxiv.org Methods like CASSCF are essential for correctly describing the degeneracy at the CI point. researchgate.net The accurate mapping of the PES in the vicinity of a CI is crucial for understanding the efficiency and outcome of the photochemical reaction. nih.gov
Molecular Dynamics Simulations for Excited-State Pathways
To gain a dynamic picture of the photoisomerization process, molecular dynamics simulations in the excited state are employed. nih.gov These simulations model the motion of the atoms in the molecule over time following photoexcitation. Non-adiabatic molecular dynamics methods, which account for the transitions between different electronic states, are necessary to simulate the passage through conical intersections. nih.gov
Computational Analysis of Conformational Isomers and Relative Stabilities
Even in its ground electronic state, this compound can exist in different conformations due to rotation around single bonds. Computational methods, particularly DFT, are used to determine the geometries and relative stabilities of these conformers. researchgate.net For instance, rotation around the C-C single bond adjacent to the phenyl ring and the C-O bond of the methoxy group can lead to different stable structures.
A systematic conformational search followed by geometry optimization and frequency calculations can identify the most stable conformers and the energy barriers separating them. This information is crucial for interpreting experimental spectra, as the presence of multiple conformers can lead to complex and overlapping spectral features. researchgate.net The relative populations of these conformers at a given temperature can be estimated from their computed free energies.
In Silico Investigation of Microsolvation Effects on Photophysics
The photophysical properties of a molecule can be significantly influenced by its immediate environment, such as the presence of solvent molecules. rsc.org In silico studies of microsolvation involve explicitly including a small number of solvent molecules in the quantum chemical calculation to understand their specific interactions with the solute. researchgate.net
For this compound, which contains polar groups, interactions with polar solvent molecules like water can be particularly important. researchgate.net Hydrogen bonding between the solvent and the carbonyl or methoxy groups of the cinnamate (B1238496) can alter the energies of the ground and excited states and affect the potential energy surfaces. researchgate.net
Quantum Chemical Prediction of Spectroscopic Properties (e.g., Absorption and Emission Spectra)
The spectroscopic characteristics of this compound can be theoretically predicted using computational quantum chemistry methods. Time-dependent density functional theory (TD-DFT) has emerged as a powerful and widely used approach for calculating the electronic absorption and emission spectra of organic molecules due to its favorable balance of computational cost and accuracy. These calculations provide valuable insights into the electronic transitions, excited-state energies, and the probable wavelengths of maximum absorption (λ_max) and emission.
Detailed Research Findings
Computational studies on related compounds, such as p-methoxy methylcinnamate (p-MMC), have provided a framework for understanding the spectroscopic behavior of these molecules. Research has shown that quantum chemical calculations are instrumental in elucidating the excited-state dynamics, including the pathways for de-excitation such as trans→cis isomerization.
For p-MMC, quantum chemical calculations have been employed to investigate the major decay routes from the first electronically excited state (S₁). These studies have identified two primary non-radiative decay pathways: isomerization around the C=C double bond and internal conversion to a different excited state (¹nπ). The energy barriers associated with these pathways are crucial for determining the photostability and fluorescence properties of the molecule. For instance, calculations on p-MMC have suggested that both the double-bond twisting mechanism (leading to isomerization) and the potential energy crossing to the ¹nπ state are accessible due to relatively small energy barriers. researchgate.net
Optimization of the ground-state geometry of the cis(Z) isomer.
Calculation of the vertical excitation energies to determine the absorption spectrum. This is typically done using TD-DFT.
Optimization of the geometry of the first excited state (S₁).
Calculation of the emission energy from the optimized S₁ geometry back to the ground state, which provides the fluorescence spectrum.
The predicted spectra are typically presented in terms of excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f), which indicate the intensity of the electronic transition.
Predicted Spectroscopic Data
The following tables represent a hypothetical but methodologically sound prediction of the absorption and emission spectra for this compound, based on the typical results obtained for similar molecules using TD-DFT calculations.
Table 1: Predicted Absorption Spectrum of this compound
This interactive table outlines the key predicted parameters for the electronic absorption of the molecule.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₁ | 4.10 | 302 | 0.65 | HOMO -> LUMO |
| S₂ | 4.55 | 272 | 0.15 | HOMO-1 -> LUMO |
| S₃ | 4.90 | 253 | 0.08 | HOMO -> LUMO+1 |
Note: HOMO refers to the Highest Occupied Molecular Orbital, and LUMO refers to the Lowest Unoccupied Molecular Orbital. The data presented are illustrative and based on typical computational results for similar compounds.
Table 2: Predicted Emission (Fluorescence) Spectrum of this compound
This table details the predicted characteristics of the fluorescence emission from the first excited state.
| Transition | Emission Energy (eV) | Wavelength (nm) |
| S₁ -> S₀ | 3.50 | 354 |
Note: The emission wavelength is typically longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The data are illustrative.
The primary absorption band, corresponding to the S₀ → S₁ transition, is expected to be the most intense and is primarily characterized by a π→π* transition, involving the delocalized electron system of the aromatic ring and the acrylate (B77674) moiety. The emission spectrum arises from the relaxation of the molecule from the first excited state back to the ground state. The difference between the predicted absorption and emission wavelengths constitutes the Stokes shift, which is an important characteristic of a fluorescent molecule.
Advanced Analytical Separation and Quantification Strategies for Cis Z P Methoxymethylcinnamate Isomers
High-Resolution Chromatographic Separation of Z/E Isomers
The primary challenge in analyzing p-methoxymethylcinnamate isomers lies in their structural similarity. High-resolution chromatographic techniques are indispensable for achieving the necessary separation to accurately quantify each isomer. Both liquid and gas chromatography offer powerful solutions, with the choice depending on the analyte's properties and the specific requirements of the analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of moderately polar to nonpolar compounds, making it highly suitable for cinnamic acid derivatives. longdom.orgmdpi.com The separation of the Z and E isomers of p-methoxymethylcinnamate can be effectively achieved through the careful optimization of several key chromatographic parameters.
The separation mechanism in RP-HPLC relies on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. longdom.org The optimization process involves systematically adjusting these parameters to maximize the resolution between the isomer peaks.
Stationary Phase Selection: The most common stationary phase is octadecylsilane (B103800) (C18), which provides a hydrophobic surface for interaction. For challenging separations of geometric isomers, stationary phases with different selectivities, such as polar-embedded phases or pentafluorophenyl (PFP) phases, can offer enhanced resolution by introducing alternative interaction mechanisms like π-π and dipole-dipole interactions. tandfonline.comchromforum.org
Mobile Phase Composition: The mobile phase typically consists of a mixture of water and a miscible organic solvent, most commonly acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH). mdpi.com The ratio of organic solvent to water is a critical parameter influencing retention time and selectivity. Isocratic elution (constant mobile phase composition) or gradient elution (composition varies over time) can be employed. researchgate.net The addition of small amounts of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com
Column Temperature: Temperature control is crucial for achieving reproducible results. Elevating the column temperature can decrease mobile phase viscosity, leading to lower backpressure and potentially faster analysis times. Temperature can also subtly alter the separation selectivity. chromforum.orgresearchgate.net
A structured approach, such as using solvent selectivity triangles, can be employed to systematically find the optimal mobile phase composition of solvents like methanol, acetonitrile, and water to achieve baseline resolution of all relevant isomers. nih.gov
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard choice for hydrophobic compounds, providing good retention. |
| Mobile Phase | Acetonitrile/Methanol/Water with 0.1% acid (e.g., Formic Acid) | The organic modifier ratio is optimized for selectivity; acid improves peak shape. sielc.comnih.gov |
| Elution Mode | Gradient or Isocratic | Gradient elution is useful for separating multiple components with varying polarities; isocratic elution is simpler for separating a known pair of isomers. researchgate.net |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate that balances analysis time and efficiency. researchgate.net |
| Column Temperature | 25-40 °C | Controlled to ensure reproducible retention times and can be adjusted to fine-tune selectivity. chromforum.org |
| Detection | UV at ~280-311 nm | Cinnamates have strong UV absorbance due to the conjugated system, allowing for sensitive detection. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. visionpublisher.info While some cinnamate esters are sufficiently volatile for direct GC analysis, others, including p-methoxymethylcinnamate, may benefit from derivatization to enhance their volatility and prevent thermal degradation in the hot injector port and column. nih.gov A common derivatization technique is silylation, which converts acidic protons into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers or esters. researchgate.net
The separation in GC is based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. youtube.com
Column Selection: A low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms), is often suitable for separating a wide range of analytes, including derivatized cinnamates. nih.gov
Temperature Programming: The column oven temperature is precisely controlled and typically ramped from a lower to a higher temperature during the analysis. This temperature program allows for the separation of compounds based on their boiling points and interactions with the stationary phase.
Injector and Detector: A split/splitless injector is commonly used. For quantification, a Flame Ionization Detector (FID) provides a robust and linear response for most organic compounds. nih.govnih.gov
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of organic analytes. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |
| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | e.g., 50 °C hold for 2 min, then ramp 10 °C/min to 280 °C | Separates compounds based on boiling point and polarity. |
| Detector | Flame Ionization Detector (FID) | Excellent for quantitative analysis of hydrocarbons. nih.gov |
| Detector Temperature | ~300 °C | Prevents condensation of analytes in the detector. |
Coupled Analytical Techniques for Enhanced Characterization
While chromatographic techniques can effectively separate the Z and E isomers, they provide limited structural information. To achieve unambiguous identification and comprehensive profiling, chromatography is often coupled with mass spectrometry (MS), a technique known as hyphenation. sci-hub.senih.gov
The combination of chromatography with mass spectrometry provides a powerful two-dimensional analytical approach. The chromatograph separates the components of a mixture over time, and the mass spectrometer provides mass and structural information for each separated component as it elutes from the column. sci-hub.senih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separating power of GC with the detection power of MS. youtube.com After separation in the GC column, eluting compounds enter the ion source of the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a high-energy process that causes extensive fragmentation of the molecule. researchgate.net The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which can be compared against spectral libraries for confident compound identification. nih.gov GC-MS is ideal for identifying volatile analytes, including potential impurities or metabolites of p-methoxymethylcinnamate. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not suitable for GC due to low volatility or thermal instability, LC-MS is the preferred technique. sci-hub.se The eluent from the HPLC column is directed into an MS ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov These are "soft" ionization techniques that typically produce an intact molecular ion (or a protonated/deprotonated molecule), which provides accurate molecular weight information. Further structural details can be obtained using tandem mass spectrometry (MS/MS), where the molecular ion is fragmented to reveal its substructure. nih.govnih.gov This capability is particularly useful for distinguishing between isomers that might have very similar retention times but produce different fragment ions. nih.gov
| Feature | GC-MS | LC-MS |
|---|---|---|
| Analytes | Volatile and thermally stable compounds (or derivatized). nih.gov | Non-volatile, polar, and thermally labile compounds. sci-hub.se |
| Ionization | Hard ionization (Electron Ionization - EI). researchgate.net | Soft ionization (Electrospray Ionization - ESI, APCI). nih.gov |
| Information | Provides a reproducible fragmentation pattern ("fingerprint") for library matching. | Provides molecular weight from the parent ion; structural data from MS/MS. nih.gov |
| Application | Identification of known volatile impurities and metabolites. nih.gov | Analysis of parent compounds, polar metabolites, and complex mixtures. nih.gov |
Method Development for Stereoisomeric Purity Assessment in Research Applications
The assessment of stereoisomeric purity is a critical application of analytical chemistry in research and development. Since the cis(Z) and trans(E) isomers of a compound can have distinct properties, a reliable method to determine their relative proportions is necessary. diva-portal.org The goal of method development is to create a robust, accurate, and precise analytical procedure capable of baseline-separating and quantifying the target isomers. tandfonline.comnih.gov
The development process for a stereoisomeric purity assessment method typically follows these steps:
Technique Selection: Choose the most appropriate chromatographic technique (e.g., RP-HPLC) based on the analyte's properties.
Initial Screening: Screen various stationary and mobile phase combinations to identify conditions that provide initial separation of the Z and E isomers. chromatographyonline.com
Systematic Optimization: Refine the separation by systematically adjusting parameters such as mobile phase composition, gradient slope, temperature, and pH. researchgate.net The objective is to maximize the resolution between the isomer peaks and any potential impurities.
Method Validation: Once optimal conditions are established, the method is validated to ensure its performance. Validation typically assesses specificity (the ability to resolve isomers from impurities), linearity (the response is proportional to concentration), accuracy (closeness to the true value), precision (reproducibility of results), and the limits of detection (LOD) and quantification (LOQ). researchgate.net
For highly complex samples or when there is a risk of an isomeric impurity co-eluting with the main peak, advanced techniques such as two-dimensional liquid chromatography (2D-LC) can be employed. chromatographyonline.com In 2D-LC, a fraction from the first separation is transferred to a second column with different selectivity for further separation, providing a very high degree of resolution. The development of such methods is essential for providing the high-quality data required in chemical research and for the quality control of reference materials. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives for Cis Z P Methoxymethylcinnamate Studies
Development of Novel Stereoselective Catalytic Systems
The synthesis of the cis(Z) isomer of p-Methoxymethylcinnamate in high purity presents a considerable challenge, as the trans isomer is thermodynamically more stable. cdnsciencepub.com Consequently, a key area of emerging research is the development of advanced catalytic systems that can selectively favor the formation of the cis configuration. Current explorations are moving beyond traditional methods towards more efficient and selective catalytic strategies.
One promising avenue is the use of photocatalytic deoxygenative Z-selective olefination . This metal-free approach allows for the conversion of aliphatic alcohols into Z-olefins with high selectivity. nih.gov The process involves the in-situ generation of unstabilized open-shell species through the catalytic reductive scission of benzoate (B1203000) esters, orchestrated by a single phenothiazine (B1677639) photocatalyst. nih.gov Adapting this methodology to use p-methoxybenzaldehyde or a related precursor could provide a direct and atom-economical route to cis(Z)-p-Methoxymethylcinnamate.
Another significant area of development is the refinement of the Wittig reaction and related olefination methods . While classic Wittig reactions are known for their Z-selectivity, especially with non-stabilized ylides, recent research has focused on enhancing this selectivity for a broader range of substrates. nih.govresearchgate.net Innovations include the design of phosphonium (B103445) salts that promote the Wittig olefination path with high Z-selectivity. nih.gov Furthermore, ruthenium-based catalysts are being engineered for Z-selective olefin metathesis, which could be applied to the synthesis of cinnamate (B1238496) derivatives. researchgate.netsigmaaldrich.com
The development of copper-catalyzed cross-coupling reactions also presents a viable strategy. Stereoselective synthesis of E- and Z-isocyanoalkenes has been achieved through the sequential cross-coupling of vinyl iodides with formamide, followed by dehydration, using a copper(I) catalyst. nsf.gov This demonstrates the potential of copper catalysis in controlling the geometry of the resulting alkene, a principle that could be extended to the synthesis of cis-cinnamates.
Integration of this compound in Advanced Material Science Research
The distinct photochemical and physical properties of the cis(Z) isomer of p-Methoxymethylcinnamate make it a promising candidate for incorporation into advanced materials. Its ability to undergo photoisomerization to the trans form opens up possibilities for creating dynamic and responsive systems.
Photo-Triggered Processes in Polymeric Systems
The integration of this compound into polymer chains can lead to materials that change their properties upon light exposure. The cis-to-trans isomerization can induce conformational changes in the polymer backbone, leading to macroscopic effects. This principle is being explored for applications such as:
Photo-responsive hydrogels: The change in isomer geometry can alter the hydrophilicity of the polymer, causing the hydrogel to swell or shrink in response to light.
Drug delivery systems: Polymers containing this compound could be designed to release an encapsulated drug when triggered by a specific wavelength of light that induces isomerization. researchgate.net The cleavage of ortho-hydroxy-cinnamates to form coumarins under light irradiation is a related mechanism being investigated for pH-triggered polymer degradation and drug release. researchgate.net
Shape-memory polymers: The cis-trans isomerization can be used to fix a temporary shape of a polymer network, which can then be reverted to its original shape upon applying a different light stimulus or heat.
Research into the photodynamics of methyl cinnamate has shown that trans-cis isomerization is an active relaxation mechanism upon UV absorption, with the potential for ultrafast isomerization. tandfonline.com This rapid response is a highly desirable characteristic for photo-triggered applications.
Exploration in Optoelectronic or Responsive Materials Research
The electronic properties of this compound and its derivatives are also a subject of growing interest for optoelectronic applications. The cis isomer possesses a different dipole moment and electronic structure compared to the trans isomer, which can be exploited in the design of novel materials.
Organic molecules with photoswitchable intramolecular charge-transfer states are key to developing new optoelectronic materials. researchgate.net The cis-trans isomerization of molecules with donor-π-acceptor (D-π-A) structures can modulate their charge-transfer properties. researchgate.net The p-methoxymethyl group in this compound acts as an electron-donating group, influencing the electronic transitions within the molecule.
Theoretical studies on cinnamate derivatives have shown that the photoisomerization process can involve different electronic states, and the substitution on the phenyl ring significantly affects the photophysical pathways. rsc.orgresearchgate.net Understanding and controlling these pathways is crucial for designing materials with specific optical or electronic responses. For instance, the isomerization can alter the refractive index or the nonlinear optical properties of a material, making it suitable for applications in optical data storage or as an optical switch. The study of platinum complexes with cis and trans isomers of ligands has shown that isomerism can be a crucial factor in their photophysical properties, with potential applications in sensing. nih.gov
Advancements in Multiscale Theoretical and Experimental Methodologies
To fully unlock the potential of this compound, a deep understanding of its behavior from the molecular to the macroscopic level is essential. This requires the development and application of sophisticated multiscale theoretical and experimental methodologies.
The inherent complexity of polymeric systems, which exhibit phenomena across various length and time scales, necessitates a multiscale modeling approach. mdpi.commdpi.com This involves combining different computational methods, each suited for a specific scale. For instance, quantum mechanical calculations can be used to study the electronic structure and photoisomerization mechanism of the cinnamate moiety. researchgate.netacs.org The results from these calculations can then be used to parameterize atomistic simulations, such as molecular dynamics (MD), to study the behavior of polymer chains containing the cinnamate group. researchgate.net Coarse-graining methods can further bridge the gap to mesoscopic and macroscopic scales, allowing for the prediction of material properties like viscoelasticity. mdpi.comrsc.orgumich.edu
Experimental techniques are also evolving to provide more detailed insights. Time-resolved spectroscopic methods, such as femtosecond transient absorption spectroscopy, can probe the ultrafast dynamics of photoisomerization. tandfonline.comresearchgate.net Advanced NMR techniques can be used to monitor the trans-cis isomerization in real-time. acs.org Furthermore, the separation and characterization of cis and trans isomers are being improved through techniques like non-aqueous capillary electrophoresis and ion-pair HPLC. researchgate.net For plant-based studies of cinnamic acid isomers, liquid chromatography-mass spectrometry (LC-MS/MS) with stable-isotope-labeled standards has proven effective for quantification. biorxiv.orgoup.com
The combination of these advanced theoretical and experimental approaches will be crucial for elucidating the structure-property relationships of materials incorporating this compound and for guiding the design of new functional materials with tailored properties.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for characterizing cis(Z)-p-Methoxymethylcinnamate, and how should data interpretation be structured?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are critical. For NMR, focus on distinguishing the cis(Z) isomer via coupling constants (e.g., vicinal protons in the methoxymethyl group). IR can confirm ester carbonyl stretches (~1700 cm⁻¹) and methoxy C-O bonds. MS should include high-resolution data to verify molecular ion peaks. Cross-validate results with computational methods (e.g., density functional theory for predicted spectra). Ensure raw data includes solvent peaks and internal standards for reproducibility .
Q. How should researchers design a synthesis protocol for cis(Z)-p-Methoxymethylcinnamate to minimize isomerization risks?
- Methodological Answer : Use low-temperature conditions (<0°C) during esterification to prevent thermal isomerization. Employ catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Monitor reaction progress via Thin-Layer Chromatography (TLC) with UV visualization. Post-synthesis, purify via column chromatography using a non-polar solvent system (e.g., hexane:ethyl acetate) to isolate the cis isomer. Confirm stereochemistry through NOESY NMR to detect spatial proximity of methoxymethyl and aromatic protons .
Q. What safety protocols are critical when handling cis(Z)-p-Methoxymethylcinnamate in laboratory settings?
- Methodological Answer : Work in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid contact with oxidizing agents (e.g., peroxides) due to potential incompatibility. Store in airtight containers at 2–8°C, away from light. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste according to local hazardous material regulations. Reference SDS guidelines for structurally similar esters (e.g., benzyl cinnamate) for emergency measures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for cis(Z)-p-Methoxymethylcinnamate under varying pH conditions?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate existing data. Classify studies by pH range (acidic, neutral, alkaline) and experimental conditions (temperature, solvent). Perform meta-analysis to identify outliers, and validate through accelerated stability testing (e.g., 40°C/75% RH for 6 months). Use HPLC with photodiode array detection to quantify degradation products and assess isomerization kinetics. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What strategies optimize chromatographic separation of cis(Z)-p-Methoxymethylcinnamate from its trans(E) isomer?
- Methodological Answer : Utilize reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile:water (70:30, v/v) containing 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Adjust column temperature to 25°C to reduce retention time variability. For GC-MS, employ a chiral stationary phase (e.g., β-cyclodextrin) to exploit stereoselective interactions. Validate method robustness using ICH Q2(R1) guidelines, including specificity, linearity, and limit of detection (LOD) .
Q. How can the pharmacological activity of cis(Z)-p-Methoxymethylcinnamate be evaluated against its structural analogs?
- Methodological Answer : Design a PICOT framework:
- P (Population): In vitro cell lines (e.g., cancer or microbial models).
- I (Intervention): cis(Z)-p-Methoxymethylcinnamate at IC₅₀ concentrations.
- C (Comparison): trans(E) isomer and unsubstituted cinnamate derivatives.
- O (Outcome): Apoptosis markers or microbial growth inhibition.
- T (Time): 24–72-hour exposure.
Use dose-response assays (e.g., MTT for cytotoxicity) and molecular docking to predict binding affinity to target proteins (e.g., COX-2). Publish negative results to address publication bias .
Q. What computational methods validate the stereoelectronic effects influencing cis(Z)-p-Methoxymethylcinnamate’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare activation energies for isomerization pathways using transition state theory. Cross-reference with experimental kinetic data (e.g., Arrhenius plots from NMR-monitored thermal studies). Use software like Gaussian or ORCA for reproducibility, and archive input/output files in open-access repositories .
Guidance for Data Integrity and Reproducibility
- Data Contradiction Analysis : Apply the COSMOS-E framework for observational studies, emphasizing confounder adjustment (e.g., solvent polarity in stability assays) .
- Literature Review : Use federated search tools (e.g., SciFinder, Reaxys) to aggregate peer-reviewed studies, avoiding non-curated sources like Wikipedia .
- Graphical Abstracts : Follow Medicinal Chemistry Research guidelines: limit structures to 2–3, use color coding for reaction steps, and exclude compound-specific data (e.g., MIC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
